2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core, an amino group, a cyano group, and various other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step reactions. One common method involves the reaction of substituted cinnamic nitrile with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a catalyst such as KF-montmorillonite in ethanol . This reaction provides a fast, efficient, and high-yielding access to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4-aryl-7,7-dimethyl-5-oxo-4H-5,6,7,8-tetrahydrobenzo[b]pyran: A similar compound with a different substitution pattern.
2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-7,7-dimethyl-4H-benzo[b]pyran-3-ethylcarboxylate: Another related compound with an ethyl carboxylate group.
Uniqueness
The uniqueness of 2-(4-(2-Amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
337924-94-4 |
---|---|
Molecular Formula |
C29H31N3O5 |
Molecular Weight |
501.6g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)-2-methoxyphenoxy]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H31N3O5/c1-16-6-8-20(17(2)10-16)32-25(34)15-36-22-9-7-18(11-23(22)35-5)26-19(14-30)28(31)37-24-13-29(3,4)12-21(33)27(24)26/h6-11,26H,12-13,15,31H2,1-5H3,(H,32,34) |
InChI Key |
HNKGQJSTMNFRJG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)OC)C |
Origin of Product |
United States |
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